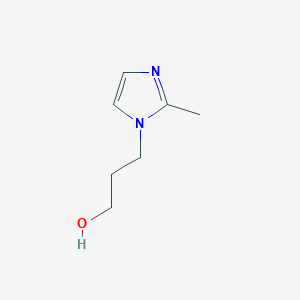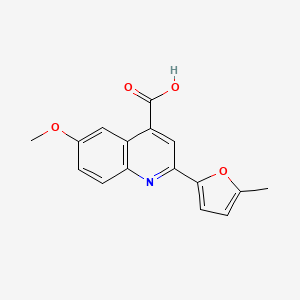![molecular formula C13H17N3O B3022335 1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 438621-93-3](/img/structure/B3022335.png)
1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Description
Synthesis Analysis
The synthesis of piperidine derivatives with quinazoline ring systems has been explored in the context of developing potential antihypertensive agents. Specifically, compounds with a 2-oxo-1,2,3,4-tetrahydro-quinazoline or 2,4-dioxo-1,2,3,4-tetrahydroquinazoline ring at the 4-position of piperidine have been prepared. These compounds have shown promising results in inducing hypotension in spontaneously hypertensive rat models, indicating their potential as antihypertensive drugs .
Molecular Structure Analysis
The molecular structure of spiro compounds, particularly those with a quinazoline ring system, has been the subject of various studies. For instance, spiro[imidazolidine-4,4'(1'H)-quinazoline]-2,2',5(3'H)-triones have been synthesized and evaluated for their aldose reductase inhibitory activity. The 6'-halogenated derivatives, in particular, have demonstrated significant in vitro and in vivo inhibitory effects, with one compound being highlighted for further evaluation due to its potent activities and low toxicity .
Chemical Reactions Analysis
Spiro compounds involving piperidine and quinazoline rings have been synthesized through various chemical reactions. The 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from acenaphthenequinone and α-amino acids, has been used to create novel spiro heterocycles with AChE inhibitory activity. These reactions have yielded compounds with significant potency, as evidenced by their low IC50 values . Additionally, spiro[oxirane-2,4'-piperidines] have been prepared using dimethyloxosulfonium methylide on 4-piperidones, which can act as alkylating agents to introduce specific moieties onto heteroaromatic compounds such as 4(3H)-quinazolone .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl-substituted 1,2,4,5-tetrahydro-3H-spiro(benz-2-azepine-3,4'-piperidines) have been investigated following their synthesis via intramolecular cyclization of 4-allyl-4-N-benzyl(α-phenylethyl)aminopiperidines in an acidic medium. The isolation and structural elucidation of individual isomers of these compounds have provided insights into their chemical characteristics and potential applications .
properties
IUPAC Name |
1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-11-5-3-2-4-10(11)12(17)15-13(16)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELAPIIBUJVKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC13CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/structure/B3022255.png)
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3022256.png)
![4-{[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3022257.png)

![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3022260.png)
![3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3022262.png)
![2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B3022263.png)
![4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3022264.png)

![5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione](/img/structure/B3022267.png)

